molecular formula C11H13N3O2 B3057758 N-[4-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide CAS No. 848052-88-0

N-[4-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide

カタログ番号 B3057758
CAS番号: 848052-88-0
分子量: 219.24 g/mol
InChIキー: JHOODYBRXMCBMO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide, also known as CPP-115, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent inhibitor of an enzyme called gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity and is involved in a range of physiological processes, including anxiety, sleep, and muscle tone.

作用機序

N-[4-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide works by inhibiting the activity of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, leading to a reduction in neuronal activity and a decrease in seizure activity. This compound has also been shown to increase the levels of GABA in the amygdala, a brain region involved in the regulation of anxiety, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. In addition to increasing GABA levels in the brain, this compound has been shown to increase the levels of other neurotransmitters, including dopamine and serotonin, which may contribute to its therapeutic effects. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.

実験室実験の利点と制限

N-[4-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA transaminase, which allows for precise control over the levels of GABA in the brain. This compound is also relatively stable and can be administered orally, making it easy to use in animal studies. However, there are some limitations to the use of this compound in laboratory experiments. It has a relatively short half-life in the body, which may limit its effectiveness in some applications. Additionally, the effects of this compound may be influenced by factors such as age, sex, and genetic background, which may complicate its use in some studies.

将来の方向性

There are several potential future directions for research on N-[4-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide. One area of interest is the potential use of this compound in the treatment of addiction. Preclinical studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction, and there is interest in exploring its potential use in humans. Another area of interest is the potential use of this compound in the treatment of anxiety disorders. While preclinical studies have shown promising results, further research is needed to determine the safety and efficacy of this compound in humans. Finally, there is interest in developing new and more potent inhibitors of GABA transaminase based on the structure of this compound, which may have even greater therapeutic potential.

科学的研究の応用

N-[4-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and addiction. In preclinical studies, this compound has been shown to increase GABA levels in the brain, leading to a reduction in neuronal activity and a decrease in seizure activity. This compound has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders and to decrease drug-seeking behavior in animal models of addiction.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide involves the reaction of 4-nitroaniline with ethyl 4-chlorocyclopropanecarboxylate to form N-(4-nitrophenyl)cyclopropanecarboxamide, which is then reduced to N-(4-aminophenyl)cyclopropanecarboxamide. This intermediate is then reacted with hydroxylamine hydrochloride to form N-[4-(N'-hydroxyamidino)phenyl]cyclopropanecarboxamide, which is finally treated with cyanogen bromide to form the desired compound.", "Starting Materials": [ "4-nitroaniline", "ethyl 4-chlorocyclopropanecarboxylate", "hydroxylamine hydrochloride", "cyanogen bromide" ], "Reaction": [ "4-nitroaniline is reacted with ethyl 4-chlorocyclopropanecarboxylate in the presence of a base such as potassium carbonate to form N-(4-nitrophenyl)cyclopropanecarboxamide.", "N-(4-nitrophenyl)cyclopropanecarboxamide is reduced using a reducing agent such as hydrogen gas in the presence of a catalyst such as palladium on carbon to form N-(4-aminophenyl)cyclopropanecarboxamide.", "N-(4-aminophenyl)cyclopropanecarboxamide is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form N-[4-(N'-hydroxyamidino)phenyl]cyclopropanecarboxamide.", "N-[4-(N'-hydroxyamidino)phenyl]cyclopropanecarboxamide is treated with cyanogen bromide in the presence of a base such as triethylamine to form N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide." ] }

CAS番号

848052-88-0

分子式

C11H13N3O2

分子量

219.24 g/mol

IUPAC名

N-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C11H13N3O2/c12-10(14-16)7-3-5-9(6-4-7)13-11(15)8-1-2-8/h3-6,8,16H,1-2H2,(H2,12,14)(H,13,15)

InChIキー

JHOODYBRXMCBMO-UHFFFAOYSA-N

異性体SMILES

C1CC1C(=O)NC2=CC=C(C=C2)/C(=N/O)/N

SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=NO)N

正規SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=NO)N

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide
Reactant of Route 5
N-[4-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。